Home > Products > Screening Compounds P7355 > ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-4360688
CAS Number:
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY) []

  • Compound Description: [18F]FE@SUPPY is a Positron-Emissions-Tomography (PET) tracer. Its metabolic stability is a crucial factor for accurate quantification in living organisms. The study focused on understanding its metabolism through in-vitro and in-vivo experiments. []
  • Relevance: While not structurally identical, [18F]FE@SUPPY shares the presence of an ester group with the main compound, ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The research emphasizes the metabolic susceptibility of ester bonds to carboxylesterase enzymes, highlighting a shared metabolic pathway relevant to both compounds. []

Compound 2: 1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI) []

  • Compound Description: Similar to [18F]FE@SUPPY, [11C]Me@APPI is also a PET tracer. The study investigated its metabolic properties to ensure safe application and accurate quantification. []
  • Relevance: Both [11C]Me@APPI and the target compound, ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, contain amide bonds. The research highlights that both ester and amide bonds within a molecule are susceptible to early metabolic cleavage by carboxylesterases. Understanding the shared metabolic pathway is crucial for evaluating the in-vivo behavior and potential applications of both compounds. []

Compound 3: 2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP) []

  • Compound Description: [18F]FE@SNAP, another PET tracer explored in the study, contains both ester and amide bonds within its structure. []
  • Relevance: This compound reinforces the shared metabolic pathway between compounds possessing ester or amide bonds, including the target compound, ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The research underscores the importance of understanding the metabolic fate of such compounds, as their breakdown products can influence their effectiveness as PET tracers. []

Compound 4: N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635) []

  • Compound Description: [Carbonyl-11C]WAY100635 represents another PET tracer with ester and amide bonds, emphasizing the recurring theme of metabolic vulnerability. []
  • Relevance: This compound further emphasizes the shared metabolic susceptibility of ester and amide bonds between itself and the target compound, ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. By studying various PET tracers with these chemical bonds, the research provides insights into predictable metabolic behaviors and their implications for tracer development and application. []

Compound 5: N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) []

  • Compound Description: R-VK4-40 is a novel dopamine D3 receptor (D3R) antagonist. It has shown promise in preclinical models for treating opioid and cocaine use disorders by reducing drug reward and mitigating relapse. Unlike some earlier D3R antagonists, R-VK4-40 demonstrates a favorable cardiovascular profile. In rats, it dose-dependently reduced blood pressure and heart rate, even attenuating oxycodone-induced increases in blood pressure and oxycodone or cocaine-induced increases in heart rate. []
  • Relevance: Though not structurally identical, R-VK4-40 shares a similar core structure and the presence of an amide bond with ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This suggests potential similarities in their pharmacological properties and metabolic pathways. []

Compound 6: (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) []

  • Compound Description: Like R-VK4-40, R-VK4-116 is another novel and highly selective D3R antagonist. It has shown potential in preclinical models for treating opioid and cocaine use disorders. Importantly, R-VK4-116 also exhibits a favorable cardiovascular profile. In rats, it dose-dependently reduced cocaine-induced increases in both blood pressure and heart rate. []
  • Relevance: R-VK4-116 and ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate share a similar core structure and the presence of an amide bond, pointing to potential commonalities in their pharmacological properties and metabolic processing. []

Compound 7: 5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809) []

  • Relevance: Although GSK598,809 and ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate are structurally distinct, their shared classification as potential treatments for opioid and cocaine use disorders highlights the ongoing search for compounds with suitable pharmacological profiles and minimal adverse effects. []

Compound 8: 2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A) []

  • Compound Description: SB-277,011A is another D3R antagonist that, while showing initial promise in preclinical models, raised concerns due to adverse cardiovascular effects when administered with cocaine. Notably, it increased blood pressure, heart rate, and locomotor activity, both alone and in the presence of cocaine. []
  • Relevance: Despite structural differences, both SB-277,011A and ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate belong to the class of compounds investigated for their potential in treating opioid and cocaine use disorders. This emphasizes the importance of careful evaluation of both the efficacy and safety profiles of novel compounds in this therapeutic area. []

Properties

Product Name

ethyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C19H22N4O4S/c1-4-27-17(24)15-14(11-28-19-20-9-10-23(19)2)21-18(25)22-16(15)12-5-7-13(26-3)8-6-12/h5-10,16H,4,11H2,1-3H3,(H2,21,22,25)

InChI Key

VEPRTSSNPMELEB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CSC3=NC=CN3C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CSC3=NC=CN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.